Methyl 2-(thiophen-2-yl)propanoate
Description
Methyl 2-(thiophen-2-yl)propanoate is an ester derivative of 2-(thiophen-2-yl)propanoic acid, characterized by a thiophene ring substituted at the 2-position and a methyl ester group. Thiophene-containing esters are widely used in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric properties . The compound’s structure (inferred from analogs) includes a propanoate backbone with a thiophen-2-yl substituent, influencing reactivity and solubility.
Properties
IUPAC Name |
methyl 2-thiophen-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSXLPWQJKPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 2-(thiophen-2-yl)propanoate has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in the development of new materials and pharmaceuticals.
Biology: Thiophene derivatives have shown biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Some thiophene derivatives are being investigated for their potential use in treating various diseases, including cancer and cardiovascular disorders.
Industry: Thiophene compounds are used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-(thiophen-2-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved can vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
Research Implications and Gaps
- Electronic Properties: The 2-yl thiophene substitution may enhance π-conjugation, making this compound a candidate for optoelectronic materials.
- Toxicity Mitigation: Esterification of 2-(thiophen-2-yl)propanoic acid could reduce toxicity, warranting further comparative studies .
- Synthetic Optimization : Development of regioselective methods for 2-yl derivatives remains critical for scalability .
Biological Activity
Methyl 2-(thiophen-2-yl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its ability to participate in various chemical interactions, enhancing the compound's reactivity and biological activity. The presence of the methyl ester group contributes to its solubility and bioavailability.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It acts by inhibiting specific enzymes involved in the inflammatory pathway, such as mPGES-1, which is crucial in the biosynthesis of prostaglandins that mediate inflammation .
3. Anticancer Potential
This compound has shown promise in cancer research. It selectively inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The thiophene ring can interact with enzymes through π-π stacking and hydrogen bonding, modulating their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in inflammation and cell proliferation.
Data Table: Biological Activities Overview
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anti-inflammatory | Inhibits mPGES-1 | |
| Anticancer | Induces apoptosis |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays showed that this compound reduced prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages, confirming its role as an anti-inflammatory agent through mPGES-1 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
